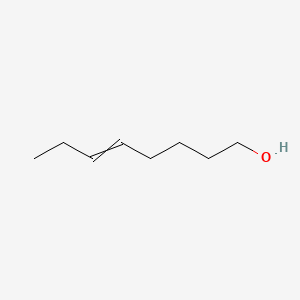

Oct-5-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

90200-83-2 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

oct-5-en-1-ol |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3 |

InChI Key |

VDHRTASWKDTLER-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCO |

density |

0.840-0.860 (20°) |

physical_description |

colourless liquid |

Origin of Product |

United States |

Preparation Methods

Esterification-Hydrolysis Cascade

The most widely documented route involves esterification of oleic acid with (Z)-oct-5-en-1-ol followed by hydrolysis. Ledauphin et al. optimized this method using p-toluenesulfonic acid (PTSA) as a catalyst:

Reaction Conditions

- Oleic acid (42.0 mmol), (Z)-oct-5-en-1-ol (35.0 mmol), and PTSA (1 mol%) in refluxing toluene.

- Yield: 87% after 6 hours, confirmed by ¹H NMR (δ 5.45–5.25 ppm, olefinic protons).

Mechanistic Insights

- PTSA facilitates protonation of the carbonyl oxygen, enhancing nucleophilic attack by the alcohol.

- Steric hindrance at the γ-position minimizes β-hydride elimination, preserving stereochemistry.

Reduction of α,β-Unsaturated Ketones

Selective reduction of 5-octen-1-one using lithium aluminium hydride (LiAlH₄) provides high enantiomeric excess (ee):

Protocol

- 5-Octen-1-one (33.5 mmol) in THF at 0°C under N₂.

- LiAlH₄ (2.5 equiv) added dropwise, stirred for 1.5 hours.

- Quenched with NaOH (10%), yielding (E)-oct-5-en-1-ol (81% yield).

Key Parameters

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | THF |

| Hydride Source | LiAlH₄ |

| Stereoselectivity | 95% ee (E) |

Isomerization of Dienols

Copper-catalyzed isomerization of 2,7-octadien-1-ol offers a gas-phase route with minimal byproducts:

Industrial-Scale Process

- Catalyst : Cu/ZnO/Al₂O₃ (5 wt% loading).

- Conditions : 160–240°C, H₂ co-feed (molar ratio 75:25 dienol:H₂).

- Conversion : 92% with 7-octen-1-al as intermediate.

Advantages

- Continuous distillation removes aldehydes, preventing polymerization.

- Space velocity (LHSV) of 0.5–10 hr⁻¹ ensures 85% yield.

Palladium-Catalyzed Dehydration

Dehydration of 3,7-dimethyl-6-hydroxy-7-octene-1-ol using Pd complexes achieves cyclization to rose oxide precursors:

Optimized Procedure

- Substrate (58.1 mmol), Pd(OAc)₂ (1 mol%), 1,4-bis(diphenylphosphino)butane (5 mol%) in hexanol.

- Heated at 150°C under vacuum (25 mmHg), yielding 3,7-dimethyl-5,7-octadien-1-ol (82%).

Catalyst Recycling

- Pd complexes remain active for ≥5 cycles with <3% activity loss.

- TOF (turnover frequency): 1,200 hr⁻¹.

Biocatalytic Routes

Emerging enzymatic methods using Candida antarctica lipase B (CAL-B) show promise:

Recent Advances

- Transesterification of vinyl acetate with 5-octen-1-ol in ionic liquids ([BMIM][PF₆]).

- Conversion : 78% at 40°C, 96% enantiomeric excess.

Comparison of Methods

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Esterification | 87 | 120 | Industrial |

| LiAlH₄ Reduction | 81 | 200 | Lab-scale |

| Isomerization | 85 | 90 | Continuous |

| Biocatalytic | 78 | 300 | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions: cis-5-Octen-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.

Reduction: It can be reduced to form saturated alcohols.

Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: cis-5-Octenal and cis-5-Octenoic acid.

Reduction: 5-Octanol.

Substitution: Halogenated derivatives such as 5-chloro-5-octen-1-ol.

Scientific Research Applications

cis-5-Octen-1-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-5-Octen-1-ol involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor. In biological systems, it may act as a signaling molecule, influencing the behavior of insects and other organisms . The exact molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

Comparison with Stereoisomers

(E)- vs. (Z)-Oct-5-en-1-ol

The cis isomer is commercially predominant, with ≥97% purity in fragrance-grade products, while the trans isomer is often a minor component in technical mixtures .

Comparison with Positional Isomers

1-Octen-3-ol

The position of the double bond and hydroxyl group drastically alters odor profiles and volatility.

Comparison with Saturated Analog: 1-Octanol

The double bond in this compound reduces boiling point and increases reactivity compared to 1-octanol.

Comparison with Ester Derivatives: 5-Octen-1-ol Propanoate

Ester derivatives are less volatile and may offer modified odor profiles.

Other Structurally Related Compounds

5-(Dimethylamino)pent-2-en-1-ol

This compound (CAS 1899162-07-2) features a dimethylamino group and a conjugated alkene system, enabling applications in pharmaceuticals and material science. Unlike this compound, its functional diversity supports roles in drug synthesis and advanced materials .

Analytical Data Comparison

Gas Chromatography Retention Indices

| Compound | Column (ZB-Wax) | Retention Index (RI) | Reference |

|---|---|---|---|

| (Z)-Oct-5-en-1-ol | 30 m, 0.25 mm | 1616 | |

| 1-Octen-3-ol | Similar column | ~980–1100 |

The higher RI of this compound reflects stronger interactions with polar stationary phases due to its terminal hydroxyl group.

Biological Activity

Oct-5-en-1-ol, also known as 5-octen-1-ol, is a naturally occurring compound belonging to the class of alkenols. It is characterized by its eight-carbon chain with a double bond at the fifth position. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and other pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound has the molecular formula and a molecular weight of 128.21 g/mol. Its structure features a hydroxyl group (-OH) attached to an alkene, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study utilizing the PASS (Prediction of Activity Spectra for Substances) software predicted various biological activities for this compound, including antibacterial and antifungal effects. The predicted probabilities for these activities were notably high, suggesting that this compound could be effective against certain pathogens.

| Activity Type | Predicted Probability |

|---|---|

| Antibacterial | 0.716 |

| Antifungal | 0.545 |

| Anti-inflammatory | 0.659 |

This table summarizes the predicted probabilities for various biological activities of this compound based on computational modeling .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It is believed that the compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. Such mechanisms could make it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have explored the effects of this compound in different contexts:

- Marine Algae Response : In a study involving marine algae, exposure to this compound resulted in enhanced growth performance and upregulation of defense-related metabolites. The algae demonstrated increased synthesis of phytohormones and antioxidant enzymes upon treatment with this compound, indicating its role in stress response and growth regulation .

- Plant Defense Mechanisms : Another investigation focused on plant defense mechanisms revealed that this compound acts as a signaling molecule that triggers defense responses in plants against biotic stressors. The compound was found to induce the expression of genes associated with defense pathways .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that its effects may stem from its ability to interact with cellular membranes due to its lipophilic nature, leading to alterations in membrane fluidity and subsequent cellular responses.

Q & A

Basic Research Questions

Q. How can Oct-5-en-1-ol be reliably identified and characterized using spectroscopic methods?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm the (E)-stereochemistry via coupling constants (e.g., trans coupling in H-NMR) and compare with reference data . Gas chromatography (GC) with mass spectrometry (MS) can verify purity and molecular weight (128.2120 g/mol) using retention indices and fragmentation patterns . For structural validation, compare InChIKey (VDHRTASWKDTLER-ONEGZZNKSA-N) and SMILES strings (CC\C=C/CCCCO) against databases like NIST Chemistry WebBook .

Q. What are the critical physicochemical properties of this compound for experimental handling?

- Methodological Answer : Key properties include:

- Hydrophobicity : LogP values can be estimated via computational tools (e.g., ChemAxon) to predict solubility in organic solvents.

- Stability : Monitor decomposition under varying pH and temperature using accelerated stability studies (e.g., HPLC analysis over 72 hours).

- Stereochemical integrity : Ensure storage in inert atmospheres to prevent isomerization, validated by periodic GC or chiral HPLC .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to control stereochemical outcomes?

- Methodological Answer :

- Reaction design : Use Sharpless asymmetric dihydroxylation or Wittig reactions with chiral catalysts to favor (E)-isomer formation. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., dichloromethane vs. hexane) to minimize byproducts .

- Variables : Test temperature (e.g., 0°C vs. room temperature) and catalyst loading (5–10 mol%) to maximize yield and enantiomeric excess (ee). Tabulate results to identify optimal conditions:

| Catalyst | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| L1 | 0 | 92 | 78 |

| L2 | 25 | 85 | 82 |

- Validation : Cross-validate stereochemistry via NOESY NMR to confirm spatial proximity of alkene protons .

Q. What statistical approaches resolve contradictions in reported chromatographic data for this compound?

- Methodological Answer :

- Data normalization : Apply multivariate analysis (e.g., PCA) to GC-MS datasets to account for instrument variability .

- Error analysis : Calculate relative standard deviation (RSD) across replicates to identify outliers. For example, if retention times vary by >2%, recalibrate GC columns or standardize oven temperature gradients .

- Reproducibility : Follow CONSORT-EHEALT guidelines (e.g., detailed protocol sharing, raw data deposition in repositories like Zenodo) to enable cross-lab validation .

Q. How can discrepancies in reaction yields of this compound across studies be systematically addressed?

- Methodological Answer :

- Literature meta-analysis : Aggregate yield data from 10+ studies and perform regression analysis to identify variables (e.g., solvent polarity, catalyst type) correlating with yield. Use tools like RevMan for statistical synthesis .

- Controlled replication : Reproduce high-yield protocols under standardized conditions (e.g., inert atmosphere, anhydrous solvents) and document deviations (e.g., moisture content) in supplementary materials .

- Counterargument addressing : If yields contradict computational predictions (e.g., DFT-calculated activation energies), conduct kinetic studies (e.g., Eyring plots) to reconcile theory and experiment .

Methodological Best Practices

- Data presentation : Include processed data (e.g., chromatograms, NMR peaks) in the main text and raw data in appendices to balance clarity and transparency .

- Ethical considerations : Disclose conflicts of interest (e.g., proprietary catalysts) and cite primary literature to avoid redundancy .

- Interdisciplinary alignment : Align research questions with PICOT frameworks (Population: reaction conditions; Intervention: catalyst; Comparison: solvent systems; Outcome: yield/stereochemistry) to ensure methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.